![molecular formula C14H18NO5P B5058918 2-{hydroxy[(2-oxo-1-pyrrolidinyl)methyl]phosphoryl}-3-phenylpropanoic acid](/img/structure/B5058918.png)
2-{hydroxy[(2-oxo-1-pyrrolidinyl)methyl]phosphoryl}-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{hydroxy[(2-oxo-1-pyrrolidinyl)methyl]phosphoryl}-3-phenylpropanoic acid is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as OPPA and is a potent inhibitor of protein tyrosine phosphatases (PTPs). OPPA has been widely studied due to its potential therapeutic applications in treating various diseases, including cancer, diabetes, and autoimmune disorders.
Mecanismo De Acción
OPPA inhibits 2-{hydroxy[(2-oxo-1-pyrrolidinyl)methyl]phosphoryl}-3-phenylpropanoic acid by binding to the active site of the enzyme and preventing the dephosphorylation of tyrosine residues on target proteins. This results in the activation of signaling pathways that regulate various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
OPPA has been shown to exhibit several biochemical and physiological effects, including the inhibition of insulin resistance and the promotion of glucose uptake in skeletal muscle cells. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using OPPA in lab experiments is its potent inhibitory activity against 2-{hydroxy[(2-oxo-1-pyrrolidinyl)methyl]phosphoryl}-3-phenylpropanoic acid. This makes it an ideal tool for studying the role of 2-{hydroxy[(2-oxo-1-pyrrolidinyl)methyl]phosphoryl}-3-phenylpropanoic acid in various cellular processes. However, one limitation of using OPPA is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of OPPA, including the development of more potent and selective PTP inhibitors. Additionally, further research is needed to determine the potential therapeutic applications of OPPA in treating various diseases, including cancer, diabetes, and autoimmune disorders. Finally, the development of new synthetic methods for the production of OPPA could lead to the discovery of new chemical compounds with similar or improved properties.
Métodos De Síntesis
The synthesis of OPPA involves several steps, including the reaction of 3-phenylpropanoic acid with thionyl chloride to form the acid chloride. The acid chloride is then reacted with pyrrolidine to form the pyrrolidinyl ester. The final step involves the reaction of the pyrrolidinyl ester with diethyl phosphite to form OPPA.
Aplicaciones Científicas De Investigación
OPPA has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against several 2-{hydroxy[(2-oxo-1-pyrrolidinyl)methyl]phosphoryl}-3-phenylpropanoic acid, including PTP1B, which is a validated target for the treatment of type 2 diabetes. OPPA has also been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
2-[hydroxy-[(2-oxopyrrolidin-1-yl)methyl]phosphoryl]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18NO5P/c16-13-7-4-8-15(13)10-21(19,20)12(14(17)18)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUZUZQHNKAOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CP(=O)(C(CC2=CC=CC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Hydroxy[(2-oxopyrrolidin-1-yl)methyl]phosphoryl}-3-phenylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5058840.png)
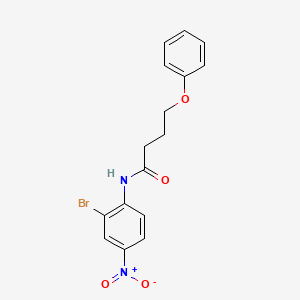
![methyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5058858.png)
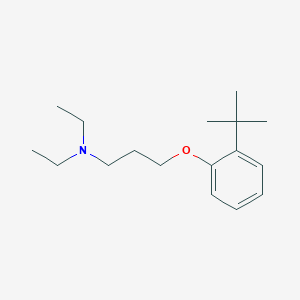
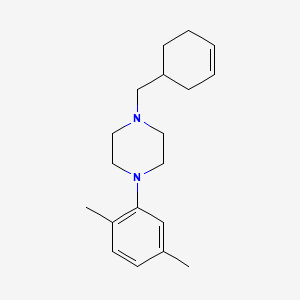
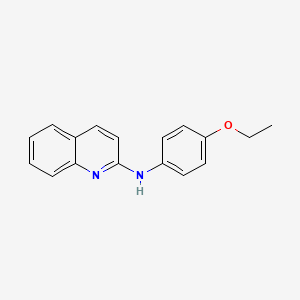
![N-{(1S)-3-methyl-1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]butyl}acetamide](/img/structure/B5058872.png)
![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B5058878.png)
![5-(4-biphenylyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5058879.png)
![11-(5-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5058888.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5058890.png)
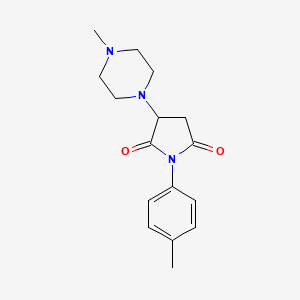
![2-(3,4-dimethoxyphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5058901.png)
![cyclohexyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5058911.png)